(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
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Overview
Description
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a benzofuran core with a methoxybenzylidene group and a propionate ester, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with 2-methoxybenzaldehyde. Finally, the propionate ester is formed through esterification with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to accelerate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the methoxybenzylidene group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate
- 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl valerate
Uniqueness
What sets (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate apart from similar compounds is its specific ester group, which can influence its solubility, stability, and biological activity. The propionate ester may provide a balance between hydrophilicity and lipophilicity, enhancing the compound’s ability to interact with biological membranes and targets.
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)23-13-8-9-14-16(11-13)24-17(19(14)21)10-12-6-4-5-7-15(12)22-2/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMPFCZSHKSCN-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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